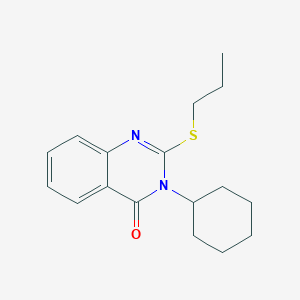![molecular formula C26H27FN2O2S B11640521 N-(4-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640521.png)
N-(4-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-フルオロフェニル)-2,7,7-トリメチル-4-[4-(メチルスルファニル)フェニル]-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドは、キノリンコア、フルオロフェニル基、メチルスルファニル基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(4-フルオロフェニル)-2,7,7-トリメチル-4-[4-(メチルスルファニル)フェニル]-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドの合成は、通常、複数の工程を伴います。一般的な方法の1つには、4-フルオロアニリンと適切なアルデヒドを縮合させてイミン中間体を形成し、続いて環化とさらなる官能基化によってメチルスルファニル基とキノリン基を導入する方法があります。 反応条件には、通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高収率と純度が確保されます .
工業生産方法
この化合物の工業生産では、反応速度と収率を高めるために、マイクロ波支援合成を利用することができます。 この方法では、反応混合物を加熱するためにマイクロ波照射を使用し、従来の加熱方法に比べて反応時間を大幅に短縮します .
化学反応の分析
反応の種類
N-(4-フルオロフェニル)-2,7,7-トリメチル-4-[4-(メチルスルファニル)フェニル]-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: メチルスルファニル基は、スルホキシドまたはスルホンに酸化することができます。
還元: カルボニル基は、アルコールに還元することができます。
置換: フルオロフェニル基は、求核性芳香族置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(水素化ホウ素ナトリウムなど)、求核剤(アミンなど)が含まれます。 反応条件には、通常、制御された温度と、エタノールやトルエンなどの溶媒の使用が含まれます .
生成される主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、アルコール、および置換芳香族化合物があり、使用される特定の反応と条件によって異なります .
科学的研究の応用
N-(4-フルオロフェニル)-2,7,7-トリメチル-4-[4-(メチルスルファニル)フェニル]-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん性を持つ生物活性化合物としての可能性について調査されています。
医学: さまざまな疾患の治療における潜在的な治療効果について探求されています。
作用機序
N-(4-フルオロフェニル)-2,7,7-トリメチル-4-[4-(メチルスルファニル)フェニル]-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドの作用機序は、特定の分子標的および経路との相互作用に関係しています。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な分子標的と経路は、特定の用途と状況によって異なる可能性があります .
類似化合物との比較
類似化合物
類似の化合物には、他のキノリン誘導体とフルオロフェニルを含む分子が含まれます。例としては、以下のようなものがあります。
- N-(4-フルオロフェニル)-2-メチル-4-[4-(メチルスルファニル)フェニル]-5-オキソ-7-フェニル-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミド .
- 4-フルオロフェニル N-(4-(メチルチオ)フェニル)カルバメート .
独自性
N-(4-フルオロフェニル)-2,7,7-トリメチル-4-[4-(メチルスルファニル)フェニル]-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドは、官能基と構造的特徴の特定の組み合わせによって、独特です。これにより、異なる化学的および生物学的特性がもたらされます。 この独自性は、さまざまな科学分野における研究開発にとって貴重な化合物となっています .
特性
分子式 |
C26H27FN2O2S |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-2,7,7-trimethyl-4-(4-methylsulfanylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H27FN2O2S/c1-15-22(25(31)29-18-9-7-17(27)8-10-18)23(16-5-11-19(32-4)12-6-16)24-20(28-15)13-26(2,3)14-21(24)30/h5-12,23,28H,13-14H2,1-4H3,(H,29,31) |
InChIキー |
UWPOMKCAEHACPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)SC)C(=O)NC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B11640439.png)
![ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)
![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
![2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)
![4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11640467.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11640474.png)


![2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640483.png)
![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)


![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11640512.png)
